molecular formula C12H8ClFO B6340884 2-Chloro-4-(3-fluorophenyl)phenol CAS No. 1214360-51-6

2-Chloro-4-(3-fluorophenyl)phenol

Cat. No.: B6340884
CAS No.: 1214360-51-6
M. Wt: 222.64 g/mol
InChI Key: AIXKGSDPBCSSHI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluorophenyl)phenol is an organic compound with the molecular formula C12H8ClFO It is a derivative of phenol, where the phenol ring is substituted with a chlorine atom at the 2-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 2-chlorophenol can be reacted with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Similar structure but lacks the 3-fluorophenyl group.

    3-Chloro-4-fluorophenol: Similar structure with chlorine and fluorine substituents on the phenol ring.

    2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.

Uniqueness

2-Chloro-4-(3-fluorophenyl)phenol is unique due to the presence of both chlorine and fluorophenyl substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-4-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXKGSDPBCSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673443
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214360-51-6
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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